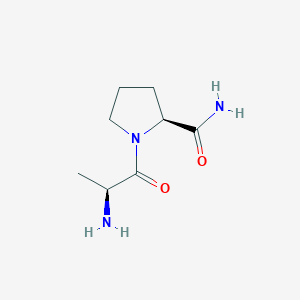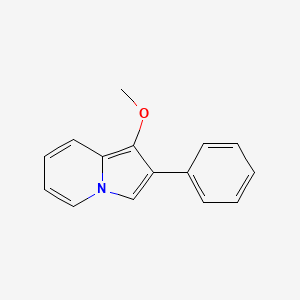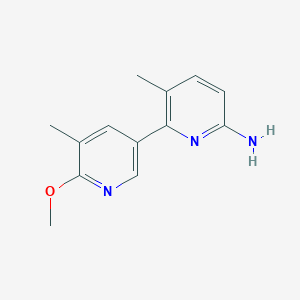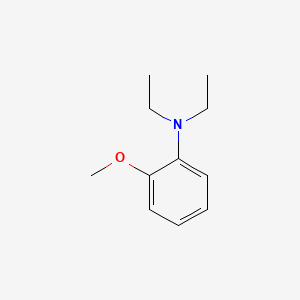
5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one
Vue d'ensemble
Description
5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one is a heterocyclic compound with a unique structure that includes an oxazolidinone ring, an aniline group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of aniline derivatives with phenyl isocyanate, followed by cyclization with sulfur-containing reagents. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted aniline and phenyl derivatives.
Applications De Recherche Scientifique
5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-1,3-oxazolidin-2-one: Lacks the aniline and sulfanylidene groups, making it less versatile in terms of chemical reactivity.
2-Sulfanylidene-1,3-oxazolidin-4-one: Similar structure but without the aniline and phenyl groups, affecting its biological activity and applications.
Uniqueness
5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the aniline and phenyl groups allows for further functionalization, making it a valuable compound in synthetic chemistry and drug development.
Propriétés
Numéro CAS |
131807-30-2 |
|---|---|
Formule moléculaire |
C15H12N2O2S |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
3-anilino-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C15H12N2O2S/c18-14-13(11-7-3-1-4-8-11)19-15(20)17(14)16-12-9-5-2-6-10-12/h1-10,13,16H |
Clé InChI |
DXTMVZPUXJRJBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(=O)N(C(=S)O2)NC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 1-methyl-4-[1-(chloromethyl)-1-methylethyl]](/img/structure/B8702020.png)







![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B8702070.png)

![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-phenyl-](/img/structure/B8702100.png)


